molecular formula C14H8N4O2 B3167544 2-Phthalimidophenyl azide CAS No. 92159-39-2

2-Phthalimidophenyl azide

Cat. No. B3167544
CAS RN: 92159-39-2
M. Wt: 264.24 g/mol
InChI Key: VOEFMGOGBMOTRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phthalimidophenyl azide can be achieved through various methods. One approach involves the carbonylative cyclization of aromatic amides . Another method involves the carbonylative cyclization of o-dihaloarenes or o-haloarenes . Other strategies include the cyclization of isocyanate or isocyanide with arenes, cyclization involving maleimides, and miscellaneous synthesis .


Molecular Structure Analysis

The molecular structure of 2-Phthalimidophenyl azide can be determined using techniques such as X-ray crystallography . A novel method has been introduced to predict the temperature at which maximum mass loss for organic azides occurs, which requires only the molecular structure of the desired organic azide .


Chemical Reactions Analysis

Azides, including 2-Phthalimidophenyl azide, can be used as nucleophiles in S N 2 reactions . They can also undergo intramolecular amination via acid-catalyzed rearrangement . Azides are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .


Physical And Chemical Properties Analysis

The stability of 2-Phthalimidophenyl azide is a major issue for safety, efficacy, and quality of the drug . Various environmental factors such as light, oxygen, moisture, temperature, and pH have influence on the stability of drug substances .

Scientific Research Applications

1. Biopolymer Modification

Research by Oliveira et al. (2012) explored the modification of N-phthaloyl-chitosan, a biopolymer, using azide-alkyne coupling. This process involves chemoselective conjugation, enhancing the bioadhesion and tissue-regeneration properties of chitosan, making it suitable for topical applications or for removing toxic substances from environmental sources.

2. Antioxidant Evaluation

López et al. (2016) conducted a study on the synthesis of benzimidazolin-2-ones from phthalic anhydride derivatives, discovering their antioxidant activity. The derivative 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one showed the highest antioxidant activity among the series obtained, suggesting potential for further research in this area (López et al., 2016).

3. Synthesis and Stereoisomerism Study

A study by Hoesch et al. (1977) delved into the synthesis and stereoisomerism of 2,3-Diaryl- and 2,3-Dialkyl-1-phthalimido-azimines. This research contributed to understanding the properties and behaviors of a new class of compounds, the open-chain azimines, which have significant implications in the field of organic chemistry (Hoesch et al., 1977).

4. Formation of 2H-Azirines

Anderson et al. (1973) investigated the formation of 2H-azirines through the oxidation of N-aminophthalimide in the presence of alkynes. This study proposed a mechanism for the reaction, contributing valuable insights into the field of organic chemistry and the understanding of reactive intermediates (Anderson et al., 1973).

5. One-Pot Preparation of N-Substituted Phthalimides

García et al. (1986) developed a method for the one-pot preparation of N-substituted phthalimides from azides and phthalic anhydride. This method operates under essentially neutral conditions, opening up new possibilities for the application of this reaction in the domain of carbohydrates (García et al., 1986).

6. Azide-Bearing Cofactor Mimics Synthesis

Comstock and Rajski (2004) synthesized novel cofactor mimics using an unconventional phthalimide cleavage procedure. This work is significant for biochemical research, especially in probing DNA and protein methylation patterns (Comstock & Rajski, 2004).

Mechanism of Action

The azide ion is an extremely good nucleophile, capable of forming C-N bonds in nucleophilic substitution reactions . Organic azides can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Safety and Hazards

Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Organic azides are especially sensitive to violent decomposition from external energy sources such as light, heat, friction, and pressure .

Future Directions

The future directions of 2-Phthalimidophenyl azide research could involve the development of new synthetic routes and applications. For instance, the construction of the phthalimide core beyond conventional routes , and the development of new applications in scientific experiments .

properties

IUPAC Name

2-(2-azidophenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O2/c15-17-16-11-7-3-4-8-12(11)18-13(19)9-5-1-2-6-10(9)14(18)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFMGOGBMOTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phthalimidophenyl azide

Synthesis routes and methods

Procedure details

To a suspension of the 2-(2-aminophenyl)isoindole-1,3-dione (360 mg, 1.5 mmol) in acetic acid (20 mL) and water (4 mL) was added dropwise a solution of sodium nitrite (98 mg, 1.42 mmol) in water (2 mL). The mixture was allowed to stir for 10 minutes and then sodium azide (98 mg, 1.51 mmol) was added. The reaction mixture was stirred for 15 minutes before it was poured into water and was extracted with dichloromethane (3×50 mL). The extracts were washed with water and brine and dried over magnesium sulfate. Filtration and concentration in vacuo gave 373 mg (94%) of 2-(2-azidophenyl)isoindole-1,3-dione as a solid: 1H NMR (300 MHz, DMSO-d6) δ 7.94 (m, 4H), 7.58 (m, 1H), 7.48 (m, 2H), 7.32 (m, 1H).
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
98 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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